An In-depth Technical Guide to Lauric Acid-1-13C: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Lauric Acid-1-13C: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological signaling pathways of Lauric Acid-1-13C. This stable isotope-labeled compound serves as a valuable tool in metabolic research, particularly in the fields of lipidomics and metabolic flux analysis.
Core Chemical Properties
Lauric Acid-1-13C is a saturated fatty acid with a 12-carbon chain where the carbon atom at the carboxyl group is replaced by its stable isotope, ¹³C. This isotopic labeling allows for its use as a tracer in various mass spectrometry-based analytical techniques.
Table 1: Physicochemical Properties of Lauric Acid-1-13C
| Property | Value | Reference(s) |
| Synonyms | Dodecanoic acid-1-¹³C | [1][2] |
| Molecular Formula | CH₃(CH₂)₁₀¹³CO₂H | [1][3] |
| Molecular Weight | 201.31 g/mol | [1] |
| CAS Number | 93639-08-8 | |
| Appearance | Solid | |
| Melting Point | 44-46 °C | |
| Boiling Point | 225 °C at 100 mmHg | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Insoluble in water. |
Table 2: Safety Information for Lauric Acid-1-13C
| Hazard | Description | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H318: Causes serious eye damage. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store at room temperature. |
Experimental Applications and Protocols
Lauric Acid-1-13C is primarily utilized as an internal standard for the quantification of lauric acid and as a tracer to study metabolic pathways in lipidomics and metabolic flux analysis.
Quantification of Lauric Acid using Lauric Acid-1-13C as an Internal Standard by GC-MS
This protocol describes the use of Lauric Acid-1-13C as an internal standard for the accurate quantification of endogenous lauric acid in biological samples, such as plasma, by Gas Chromatography-Mass Spectrometry (GC-MS). The stable isotope-labeled standard allows for correction of variability during sample preparation and analysis.
Experimental Workflow for Lauric Acid Quantification
Caption: Workflow for Lauric Acid Quantification using GC-MS.
Detailed Protocol:
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Sample Preparation:
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To 100 µL of plasma, add a known amount of Lauric Acid-1-13C (internal standard) dissolved in a suitable solvent (e.g., methanol).
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Precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
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Transfer the supernatant to a new tube.
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Perform a liquid-liquid extraction by adding a non-polar solvent like hexane. Vortex and centrifuge to separate the phases.
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Carefully collect the upper organic phase containing the lipids.
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Evaporate the solvent under a stream of nitrogen.
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Derivatization to Fatty Acid Methyl Esters (FAMEs):
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To the dried lipid extract, add a derivatization agent such as 14% boron trifluoride in methanol (BF₃-methanol).
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Incubate at 60-100°C for 30-60 minutes.
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After cooling, add water and extract the FAMEs with hexane.
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Collect the hexane layer and evaporate to dryness.
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Reconstitute the sample in a small volume of hexane for GC-MS analysis.
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GC-MS Analysis:
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Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAMEs analysis).
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The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions or characteristic fragment ions of unlabeled lauric acid methyl ester and the ¹³C-labeled lauric acid methyl ester.
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Quantification is achieved by calculating the ratio of the peak area of the endogenous lauric acid to the peak area of the Lauric Acid-1-13C internal standard and comparing this to a standard curve.
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Metabolic Flux Analysis using Lauric Acid-1-13C
Metabolic flux analysis (MFA) with stable isotopes allows for the quantitative study of metabolic pathways. By introducing ¹³C-labeled lauric acid into a biological system, researchers can trace its incorporation into various downstream lipids and metabolites, thereby elucidating the activity of fatty acid metabolism pathways.
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: Workflow for 13C Metabolic Flux Analysis.
Detailed Protocol:
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Cell Culture and Labeling:
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Culture cells to the desired confluency.
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Replace the standard culture medium with a medium containing Lauric Acid-1-13C at a known concentration. The concentration and labeling duration should be optimized based on the cell type and experimental goals.
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Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.
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Metabolic Quenching and Metabolite Extraction:
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Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold quenching solution (e.g., 80% methanol).
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Scrape the cells and collect the cell lysate.
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Perform metabolite extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, to separate the lipid and polar metabolite fractions.
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LC-MS or GC-MS Analysis:
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Analyze the lipid extracts by LC-MS or GC-MS to measure the isotopic enrichment in various lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).
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The mass spectrometer is used to determine the mass isotopomer distribution of the targeted lipids, which reveals the extent of ¹³C incorporation.
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Data Analysis:
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Calculate the fractional isotopic enrichment for each lipid of interest.
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Use metabolic modeling software to fit the isotopic labeling data to a metabolic network model. This allows for the calculation of absolute or relative fluxes through the relevant metabolic pathways.
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Involvement in Cellular Signaling Pathways
While Lauric Acid-1-13C is primarily a research tool, its unlabeled counterpart, lauric acid, has been shown to modulate cellular signaling pathways, particularly those related to inflammation.
NF-κB Signaling Pathway
Lauric acid has been demonstrated to induce the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in various cell types. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Lauric Acid-Induced NF-κB Activation
Caption: Lauric Acid-Induced NF-κB Signaling Pathway.
Activation of this pathway by lauric acid can lead to the increased expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Interestingly, some studies suggest that lauric acid's effect on the NF-κB pathway may be less potent compared to other saturated fatty acids like palmitic acid.
ERK Signaling Pathway
In addition to the NF-κB pathway, lauric acid has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway in astrocytes. The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.
Lauric Acid-Induced ERK Activation
